5-Bromo-2-fluoro-benzamidine
CAS No.: 1100752-70-2; 627871-08-3
Cat. No.: VC7085677
Molecular Formula: C7H6BrFN2
Molecular Weight: 217.041
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1100752-70-2; 627871-08-3 |
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Molecular Formula | C7H6BrFN2 |
Molecular Weight | 217.041 |
IUPAC Name | 5-bromo-2-fluorobenzenecarboximidamide |
Standard InChI | InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |
Standard InChI Key | QIDKTWKUJFVSGL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)C(=N)N)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Bromo-2-fluoro-benzamidine is systematically named 5-bromo-2-fluorobenzenecarboximidamide under IUPAC nomenclature. Its molecular formula, C₇H₆BrFN₂, corresponds to a molecular weight of 217.041 g/mol. The compound is identified by two CAS registry numbers: 1100752-70-2 and 627871-08-3.
Property | Value |
---|---|
Molecular Formula | C₇H₆BrFN₂ |
Molecular Weight | 217.041 g/mol |
CAS Numbers | 1100752-70-2; 627871-08-3 |
IUPAC Name | 5-bromo-2-fluorobenzenecarboximidamide |
SMILES | C1=CC(=C(C=C1Br)C(=N)N)F |
The presence of bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The carboximidamide group (-C(=NH)-NH₂) enhances hydrogen-bonding potential, making the compound a versatile scaffold for interactions with biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-bromo-2-fluoro-benzamidine typically involves multi-step reactions starting from halogenated benzoic acids or anilines. A representative pathway includes:
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Nitration and Halogenation: Starting with 2-fluoroaniline, bromination at the 5-position is achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).
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Cyanide Formation: The brominated intermediate is converted to a nitrile via a Sandmeyer reaction or palladium-catalyzed cyanation .
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Amidine Formation: The nitrile undergoes treatment with ammonia or ammonium chloride under high pressure to yield the amidine .
A critical challenge lies in achieving regioselectivity during halogenation, as competing reactions may produce undesired di- or tri-halogenated byproducts. Advanced catalytic systems, such as copper(I) iodide with diamines, have been employed to enhance selectivity .
Physicochemical Properties
Spectroscopic Data
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¹H NMR (CDCl₃): Peaks at δ 7.43–6.52 ppm correspond to aromatic protons, with splitting patterns reflecting bromine and fluorine coupling .
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¹³C NMR: Signals near δ 130–126 ppm arise from the benzene ring carbons, while the carboximidamide group resonates at δ 165–160 ppm .
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IR Spectroscopy: Stretching vibrations at 3435 cm⁻¹ (N-H) and 1637 cm⁻¹ (C=N) confirm the amidine functionality .
Applications in Research and Industry
Pharmaceutical Development
5-Bromo-2-fluoro-benzamidine serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. For example, its amidine group chelates catalytic serine residues in trypsin-like enzymes, making it a scaffold for anticoagulant drug candidates .
Biochemical Studies
In enzymology, this compound is used to probe the active sites of thrombin and factor Xa, providing insights into substrate specificity and inhibition mechanisms . Fluorine’s electronegativity alters binding kinetics, enabling structure-activity relationship (SAR) studies.
Material Science
Halogenated benzamidines exhibit charge-transfer properties, making them candidates for organic semiconductors. The bromine atom enhances intermolecular interactions, potentially improving charge mobility in thin-film devices.
Antimicrobial Research
Preliminary studies suggest that 5-bromo-2-fluoro-benzamidine derivatives inhibit bacterial topoisomerases, offering a pathway to address antibiotic resistance .
Future Research Directions
Challenges
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Synthetic Efficiency: Current routes suffer from low yields (≤50%) due to side reactions.
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Solubility Limitations: Poor aqueous solubility hinders in vivo testing .
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Toxicity Profiles: Metabolites may exhibit off-target effects, requiring detailed pharmacokinetic studies.
Opportunities
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